Z-Val-Val-OH

Übersicht

Beschreibung

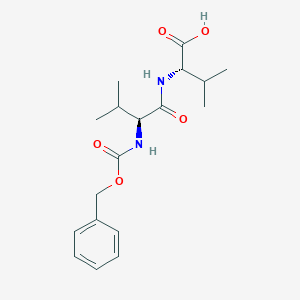

Z-Val-Val-OH: , also known as N-benzyloxycarbonyl-L-valyl-L-valine, is a dipeptide derivative. It is composed of two valine amino acids linked together with a benzyloxycarbonyl (Z) protecting group attached to the N-terminus. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptide structures.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Val-OH typically involves the following steps:

Protection of the Amino Group: The amino group of L-valine is protected using a benzyloxycarbonyl (Z) group. This is achieved by reacting L-valine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

Coupling Reaction: The protected L-valine (Z-Val-OH) is then coupled with another molecule of L-valine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Z-Val-Val-OH can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone, converting them to alcohols.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection or other acyl chlorides for substitution.

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted peptides.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Z-Val-Val-OH is primarily used as a building block in peptide synthesis. The protection provided by the benzyloxycarbonyl group allows for selective reactions during the coupling process. The typical synthetic route involves:

- Protection of the Amino Group : L-valine is reacted with benzyloxycarbonyl chloride in a basic medium.

- Coupling Reaction : The protected L-valine is coupled with another L-valine using coupling reagents such as dicyclohexylcarbodiimide (DCC).

- Deprotection : The benzyloxycarbonyl group is removed under acidic conditions to yield the final product.

This compound allows for the incorporation of protected dipeptide units into larger peptide chains, facilitating the synthesis of complex peptides required for various biological studies and therapeutic applications.

Enzyme Studies

In biochemical research, this compound is employed in studies involving proteases and peptidases. It serves as a substrate to investigate enzyme-substrate interactions and enzyme specificity. For instance, it can be used to analyze the activity of specific enzymes like cathepsins in vitro.

Case Study: Protease Activity Assays

This compound has been utilized to study protease activity in cancer cells. By monitoring enzyme kinetics, researchers were able to determine how different proteases interact with this dipeptide substrate, providing insights into their roles in cancer progression.

Drug Development

The compound plays a significant role in developing peptide-based drugs and therapeutic agents. Its applications include:

- Model Compound for Stability Studies : this compound is used to assess the stability and bioavailability of peptide drugs.

- Peptide Therapeutics : Research has indicated its potential in creating novel therapeutics aimed at treating pain and neurological disorders.

Case Study: Peptide Therapeutics

Recent studies have explored this compound's potential as a precursor for synthesizing analgesic peptides. These peptides have shown promise in preclinical trials for managing chronic pain conditions.

Biotechnology Applications

In biotechnology, this compound is significant for producing synthetic peptides used in diagnostic assays and therapeutic peptides. Its utility extends to:

- Research Applications : It aids in developing diagnostic tools for diseases involving protease dysregulation.

- Therapeutic Peptides : The compound's role in synthesizing therapeutic peptides has implications for treating various diseases.

Wirkmechanismus

Molecular Targets and Pathways: Z-Val-Val-OH exerts its effects primarily through interactions with enzymes involved in peptide synthesis and degradation. The benzyloxycarbonyl group protects the amino terminus, preventing unwanted reactions during peptide synthesis. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains.

Vergleich Mit ähnlichen Verbindungen

Z-Val-OH: A single valine amino acid with a benzyloxycarbonyl protecting group.

Z-Gly-Gly-OH: A dipeptide composed of two glycine amino acids with a benzyloxycarbonyl protecting group.

Z-Ala-Ala-OH: A dipeptide composed of two alanine amino acids with a benzyloxycarbonyl protecting group.

Uniqueness: Z-Val-Val-OH is unique due to the presence of two valine residues, which impart specific steric and hydrophobic properties to the compound. This makes it particularly useful in the synthesis of peptides that require these characteristics for proper folding and function.

Biologische Aktivität

Z-Val-Val-OH, also known as Carbobenzyloxy-L-valine or N-Cbz-L-valine, is a synthetic compound derived from the amino acid valine. This compound is notable for its role in peptide synthesis and serves as an intermediate in various pharmaceutical applications. Its molecular formula is C₁₈H₂₆N₂O₅, and it features a branched aliphatic chain that contributes to its hydrophobic characteristics, influencing its solubility and interactions within biological systems .

Biological Activities

The biological activities of this compound primarily stem from its function as a building block in peptide synthesis. Compounds derived from this compound have been investigated for various therapeutic effects, particularly in the context of neuropharmacology and drug development. Research highlights include:

- Peptide Synthesis : this compound is utilized in creating bioactive peptides that may exhibit significant pharmacological properties, including analgesic and anticonvulsant activities .

- Binding Properties : The compound's unique structure allows it to interact with biological targets effectively, making it a subject of interest for studies on receptor binding and pharmacodynamics.

Research Findings and Case Studies

Recent studies have explored the implications of this compound in various biological contexts:

- Anticonvulsant Activity : A study demonstrated that derivatives of this compound showed potential anticonvulsant activity through mechanisms involving k-opioid receptor binding. Specifically, modifications to peptide structures containing this compound resulted in enhanced biological activity against seizures .

- Pharmacological Evaluation : Research has indicated that peptides synthesized from this compound can exhibit varying degrees of biological activity based on their structural modifications. For example, certain derivatives demonstrated low effective doses (ED50) in models of psychomotor seizures, suggesting potential therapeutic applications in epilepsy .

- Comparative Studies : Comparative analysis with similar compounds such as Fmoc-L-Valine and N-Acetyl-L-valine revealed that this compound's carbobenzyloxy protection significantly influences its reactivity and biological activity. The following table summarizes these comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Protected Amino Acid | Carbobenzyloxy protection affecting reactivity |

| Fmoc-L-Valine | Protected Amino Acid | Contains fluorenylmethoxycarbonyl protecting group |

| N-Acetyl-L-valine | Acetylated Amino Acid | Acetyl group alters solubility characteristics |

| H-Val-Val-OH | Dipeptide | Simple dipeptide without protective groups |

Applications in Drug Development

This compound's role extends beyond basic research into practical applications:

- Peptide Therapeutics : The compound is being investigated for its potential use in developing novel peptide therapeutics aimed at treating pain and neurological disorders.

- Pharmaceutical Intermediates : As an intermediate in peptide synthesis, this compound facilitates the creation of complex molecules that can be further modified for enhanced biological activity.

Eigenschaften

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-11(2)14(16(21)19-15(12(3)4)17(22)23)20-18(24)25-10-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3,(H,19,21)(H,20,24)(H,22,23)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIDNIBSOZLYQU-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401258175 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19542-54-2 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19542-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.